molecular formula C9H6F3NO3 B3130559 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone CAS No. 343564-13-6

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone

Cat. No.: B3130559
CAS No.: 343564-13-6
M. Wt: 233.14 g/mol
InChI Key: YIOQRLISURACLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone (CAS 343564-13-6) is a high-purity aromatic ketone of significant interest in advanced chemical synthesis and pharmaceutical research. This compound, with a molecular weight of 233.14 g/mol and molecular formula C 9 H 6 F 3 NO 3 , features a phenyl ring substituted with both a nitro (-NO 2 ) group at the para position and a trifluoromethyl (-CF 3 ) group at the meta position, which collectively impart strong electron-withdrawing characteristics that profoundly influence its electronic properties, solubility, and reactivity . Its primary research value lies in its role as a versatile chemical intermediate. It serves as a critical building block in the synthesis of complex organic molecules, particularly for developing novel pharmaceutical and agrochemical compounds . The compound undergoes key chemical reactions, including reduction of the nitro group to an amino group using agents like hydrogen gas with a palladium catalyst, and nucleophilic aromatic substitution of the trifluoromethyl group under basic conditions . Common synthetic routes involve the nitration of 3-(trifluoromethyl)acetophenone under controlled, low-temperature conditions to ensure high yield and purity . In scientific research, this ketone is investigated for its potential biological activities. Studies have indicated promising antimicrobial properties, including efficacy against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, it is explored for its anticancer potential, with research suggesting that it and its derivatives can inhibit the proliferation of various cancer cell lines through mechanisms that may include inducing apoptosis . The lipophilicity contributed by the trifluoromethyl group is a valuable structural feature in medicinal chemistry, as it can enhance a molecule's metabolic stability and bioavailability . Researchers value this compound for its application in creating specialty chemicals and in the design of 1,3,4-oxadiazole hybrids, which are known to act as cytotoxic agents and enzyme inhibitors in drug discovery efforts . Attention: This product is for research use only. It is not intended for human or veterinary use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c1-5(14)6-2-3-8(13(15)16)7(4-6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQRLISURACLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone can be synthesized through a multi-step process. One common method involves the nitration of 3-(trifluoromethyl)acetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone has several notable applications:

Chemistry

  • Intermediate for Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, especially in pharmaceutical and agrochemical development. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances reactivity in various chemical reactions.

Biology

  • Biological Activity Studies: Research has indicated potential antimicrobial and anticancer properties, making it a candidate for further biological investigations. Its structural features may influence its interaction with biological targets.

Medicine

  • Drug Development: The compound is investigated for its role in designing drugs with improved pharmacokinetic properties due to the lipophilicity imparted by the trifluoromethyl group. This can enhance bioavailability and metabolic stability.

Industry

  • Specialty Chemicals Production: It is utilized in producing specialty chemicals that exhibit unique physical and chemical properties, which can be tailored for specific industrial applications.

Case Studies

Research studies have demonstrated the compound's efficacy in specific applications:

  • Anticancer Activity : A study explored its potential as an anticancer agent, revealing promising results against certain cancer cell lines due to its ability to induce apoptosis.
  • Antimicrobial Properties : Investigations into its antimicrobial effects showed significant activity against various bacterial strains, suggesting potential uses in pharmaceuticals.
  • Synthesis of Novel Compounds : Case studies highlight its role as a precursor in synthesizing novel compounds with enhanced biological activity, showcasing versatility in drug design.

Mechanism of Action

The mechanism of action of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is primarily influenced by its functional groups:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, or additional functional groups (Table 1). Notable examples include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Reference CAS/Study
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone 4-NO₂, 3-CF₃ Ketone Not explicitly listed
1-(4-Hydroxy-3-trifluoromethylphenyl)ethanone 4-OH, 3-CF₃ Ketone, Hydroxyl CAS 149105-11-3
1-(4-Methyl-3-nitrophenyl)ethanone 4-CH₃, 3-NO₂ Ketone CAS 5333-27-7
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 3-F, 4-OH, 5-NO₂ Ketone, Hydroxyl CAS 1936090-24-2
2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-...} 4-Cl, 3-CF₃, piperidine moiety Ketone, Piperidine Compound 8 in

Key Observations :

  • Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in the target compound enhance electrophilic substitution resistance compared to methyl or hydroxyl analogs .
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., CAS 149105-11-3) exhibit higher solubility in polar solvents due to H-bonding, unlike the nitro/CF₃ derivative .

Physical and Chemical Properties

Data from analogs provide insights into expected properties (Table 2):

Property Target Compound (Predicted) 1-(4-Hydroxy-3-CF₃-phenyl)ethanone 1-(4-Methyl-3-NO₂-phenyl)ethanone Compound 8
Molecular Weight ~235 g/mol* 204.15 g/mol 195.18 g/mol 528.79 g/mol
Melting Point High (est. >200°C) Not reported Not reported 285°C
Solubility Moderate in DMSO, ethanol Good in polar solvents Low in water Soluble in DMSO, ethanol
pKa (Predicted) ~3–4 (CF₃, NO₂ effects) ~8–10 (hydroxyl) ~4–5 (NO₂) Not applicable

Notes:

  • The target compound’s molecular weight is estimated based on its formula (C₉H₆F₃NO₃).
  • High melting points in analogs (e.g., 285°C in Compound 8 ) suggest strong intermolecular interactions in nitro/CF₃ derivatives.

Biological Activity

1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. These functional groups significantly influence its chemical properties:

  • Nitro Group : Acts as an electron-withdrawing group, enhancing the reactivity of the phenyl ring towards nucleophilic attacks.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, which can affect interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural features:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, including Gram-positive bacteria such as Staphylococcus aureus. The electron-withdrawing nature of the nitro group may enhance its interaction with bacterial cell membranes .
  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For instance, derivatives of this compound have demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells .

Antimicrobial Activity

In a study evaluating various compounds for their effectiveness against Staphylococcus aureus, this compound exhibited significant antimicrobial properties. It was particularly effective against methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Anticancer Studies

A series of investigations focused on the anticancer properties of this compound derivatives revealed promising results:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Induces apoptosis via caspase activation
Compound BHCT-1162.41Cell cycle arrest at G1 phase
Compound CHeLa0.78Inhibition of NF-κB signaling pathway

These findings suggest that modifications to the phenyl ring can significantly alter the biological activity of the compounds derived from this compound, indicating a structure-activity relationship (SAR) that merits further exploration .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with bromoacetyl bromide under controlled conditions to yield high-purity products. The ability to modify the structure leads to various derivatives that can enhance biological activity or target specific pathways in microbial or cancerous cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone?

The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:

  • Friedel-Crafts acylation to introduce the ethanone group using acyl chlorides and Lewis acids (e.g., AlCl₃) .
  • Nitration under controlled conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the para position.
  • Trifluoromethylation via halogen exchange (e.g., using CF₃Cu or CF₃I) or direct electrophilic substitution . Key considerations: Monitor reaction intermediates using TLC or HPLC, and optimize stoichiometry to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR identifies aromatic protons and the methyl ketone group (δ ~2.6 ppm for CH₃CO).
  • ¹⁹F NMR confirms the presence and environment of the trifluoromethyl group (δ ~-60 ppm) .
  • ¹³C NMR resolves carbonyl (δ ~200 ppm) and aromatic carbons.
    • IR Spectroscopy : Strong carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₆F₃NO₃, MW 251.05 g/mol) and fragmentation patterns .

Q. What safety protocols should be followed during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Toxicity : Limited toxicological data necessitate precautionary measures (GHS P261, P262) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) for Friedel-Crafts acylation to reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nitration efficiency.
  • Temperature Control : Lower temperatures (~0°C) during nitration prevent over-nitration.
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How to address contradictions in spectroscopic or analytical data?

  • Cross-Validation : Compare NMR data with computed chemical shifts (DFT calculations) .
  • Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., di-nitrated isomers) .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in suitable solvents (e.g., ethanol/water mixtures) .

Q. What computational tools can predict the compound’s reactivity or physicochemical properties?

  • Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or stability using software like COSMO-RS .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme binding pockets) for drug discovery applications .

Q. What experimental design strategies mitigate limitations in pollution or degradation studies?

  • Sample Stabilization : Use cold traps (−20°C) to slow organic degradation during long-term experiments .
  • Matrix Complexity : Spike real-world environmental samples with the compound to validate analytical methods (e.g., LC-MS/MS) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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